2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
CAS No.:
Cat. No.: VC10149789
Molecular Formula: C24H24N6O
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N6O |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 2-phenyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C24H24N6O/c1-16-17(2)29-30(18(16)3)23-14-13-22(27-28-23)25-20-9-11-21(12-10-20)26-24(31)15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,25,27)(H,26,31) |
| Standard InChI Key | ZGVIYBFHBVRTEA-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4)C |
| Canonical SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4)C |
Introduction
2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound combines a phenyl ring with a pyridazine moiety linked to a pyrazole group, which are common motifs in pharmaceuticals for their ability to interact with biological targets.
Synthesis Methods
The synthesis of 2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine and pyrazole precursors. The pyrazole ring can be synthesized via condensation reactions involving hydrazine derivatives and appropriate diketones. The pyridazine ring is often prepared through cyclization reactions involving hydrazine and suitable diesters or aldehydes. The final compound is formed by coupling these rings with an aniline derivative and subsequent acylation.
Biological Activities
Research into the biological activities of 2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is ongoing, but compounds with similar structures have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The presence of both pyridazine and pyrazole rings, which are known for their ability to interact with enzymes and receptors, suggests potential for targeted therapeutic effects.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of inflammatory diseases |
| Antimicrobial | Infection control |
| Anticancer | Oncology |
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